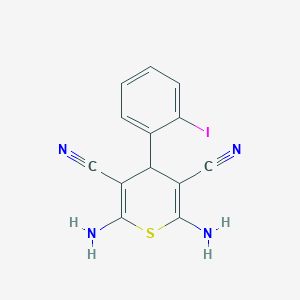
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that is synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It works by targeting specific proteins and enzymes that are involved in these pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the metabolism of cancer cells, leading to the suppression of their growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further research and development in the field of cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the most promising directions is the development of novel drug formulations that can enhance its efficacy and reduce its toxicity. Additionally, further research is needed to explore its potential applications in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of new synthesis methods and optimization of existing ones can help to improve the scalability and reproducibility of this compound, making it more accessible for research and development purposes.
Conclusion:
In conclusion, 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising candidate for further research and development. However, more research is needed to explore its potential applications and to optimize its synthesis methods.
Métodos De Síntesis
The synthesis of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2-iodobenzenamine with 2,4-dicyano-3,5-diaminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C13H9IN4S |
|---|---|
Peso molecular |
380.21 g/mol |
Nombre IUPAC |
2,6-diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9IN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
Clave InChI |
GHKYURMIPQGZFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

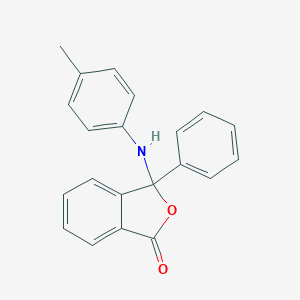
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
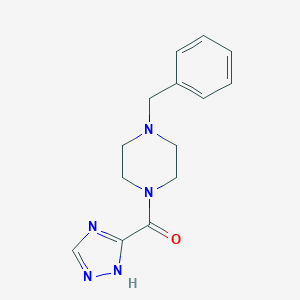
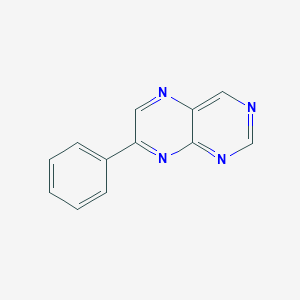
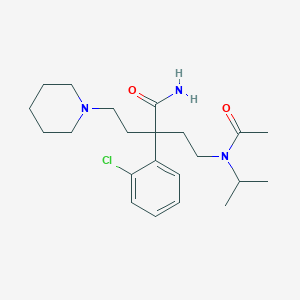
![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)